molecular formula C9H11FN2O3S B14820123 N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B14820123
M. Wt: 246.26 g/mol
InChI Key: ZLMWGHGPTIYVLO-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C9 H11 F N2 O3 S and a molecular weight of 246.261 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide group. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(5-cyclopropyloxy-3-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-8(10)4-7(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

ZLMWGHGPTIYVLO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction , which involves the diazotization of an amino group followed by fluorination . The cyclopropoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . This method allows for the coupling of boron reagents with halogenated pyridines to form the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyridine ring is known to interact with biological receptors and enzymes , potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability , making it more effective in biological systems .

Comparison with Similar Compounds

Comparison: N-(5-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide is unique due to the specific positioning of the cyclopropoxy and fluorine groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the fluorine atom at the 3-position can enhance its electron-withdrawing effects , making it more reactive in certain chemical reactions.

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